3-acetyl-3H-pyridin-2-one

Medicinal Chemistry Drug Design Physicochemical Properties

Fragment-based screening programs demand building blocks with optimal physicochemical profiles-low lipophilicity and high TPSA-to ensure aqueous solubility and minimize promiscuous binding. Generic acetylpyridines (e.g., 3-acetylpyridine, XLogP3=0.4, TPSA=29.1 Ų) lack the pyridin-2-one lactam carbonyl and fail to meet Rule-of-Three criteria. • XLogP3-AA of -0.3 and TPSA of 46.5 Ų align with fragment library selection guidelines, outperforming acetylpyridine analogs in solubility and hydrogen-bonding capacity. • Dual electrophilic/nucleophilic reactivity enables annulation and cross-coupling for 2,3-disubstituted pyridines and quinolones. • Documented antibacterial activity against S. enterica Typhimurium and E. coli O157:H7; related 3-acyl-2-pyridones show MIC 8-16 µg/mL against S. aureus and E. coli. ≥97% purity ensures reproducible synthetic outcomes.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
Cat. No. B15134791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-3H-pyridin-2-one
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1C=CC=NC1=O
InChIInChI=1S/C7H7NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-4,6H,1H3
InChIKeyMVZPNXADMNGOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-3H-pyridin-2-one – Technical Baseline


3-Acetyl-3H-pyridin-2-one (CAS 62838-65-7) is a heterocyclic building block characterized by a pyridin-2-one core with an acetyl substituent at the 3-position [1]. Its molecular formula is C₇H₇NO₂ with a molecular weight of 137.14 g/mol [1]. The compound is commercially available with a purity specification of ≥97% . Computed physicochemical properties include an XLogP3-AA of -0.3, a topological polar surface area (TPSA) of 46.5 Ų, and zero hydrogen bond donors [1].

3-Acetyl-3H-pyridin-2-one – Interchangeability Limitations


Generic substitution with simple acetylpyridines (e.g., 2‑acetylpyridine or 3‑acetylpyridine) is chemically invalid due to the absence of the pyridin‑2‑one lactam moiety. This structural difference profoundly alters key physicochemical properties: 3‑acetyl‑3H‑pyridin‑2‑one exhibits a lower XLogP3‑AA of ‑0.3 and a higher TPSA of 46.5 Ų, compared to 3‑acetylpyridine’s XLogP3 of 0.4 and TPSA of 29.1 Ų [1]. The presence of the lactam carbonyl enables hydrogen‑bond acceptor functionality that is unavailable in the acetylpyridine series [1]. Consequently, replacing 3‑acetyl‑3H‑pyridin‑2‑one with an acetylpyridine analog would alter molecular recognition, solubility, and reactivity profiles in any downstream application [1].

3-Acetyl-3H-pyridin-2-one – Differentiation Evidence


Lipophilicity and Polar Surface Area vs. 3-Acetylpyridine

3‑Acetyl‑3H‑pyridin‑2‑one exhibits a computed XLogP3‑AA of ‑0.3 and a topological polar surface area (TPSA) of 46.5 Ų [1]. In contrast, the structurally related but lactam‑lacking analog 3‑acetylpyridine displays an XLogP3 of 0.4 and a TPSA of 29.1 Ų [2]. This represents a 0.7‑unit decrease in LogP and a 17.4 Ų increase in TPSA for the pyridin‑2‑one derivative.

Medicinal Chemistry Drug Design Physicochemical Properties

Antibacterial Activity Against Gram-Negative Pathogens

3‑Acetyl‑2(1H)‑pyridinone (3AP) has been shown to inhibit the growth of Salmonella enterica serovar Typhimurium and Escherichia coli O157:H7 . While quantitative MIC values are not reported for the unsubstituted parent compound in the cited source, related 3‑acetyl‑4,6‑dimethyl‑2(1H)‑pyridinone derivatives have demonstrated MICs of 8–16 µg/mL against S. aureus and E. coli, outperforming penicillin (MIC = 32 µg/mL) . This class‑level activity is absent in simple acetylpyridines, which are primarily used as flavoring agents and lack reported antibacterial efficacy [1].

Antibacterial Microbiology Natural Product Derivatives

Synthetic Utility for 2,3-Disubstituted Pyridines and Quinolones

3‑Acetyl‑3H‑pyridin‑2‑one serves as a versatile building block for the synthesis of 2,3‑disubstituted pyridines and quinolones . This reactivity profile stems from the unique combination of an electrophilic acetyl group and a nucleophilic lactam nitrogen, enabling annulation and cross‑coupling chemistries that are not accessible with 3‑acetylpyridine [1]. While quantitative reaction yields are not reported in the cited source, the compound's defined crystalline form ensures consistent purity (≥97%) , which is critical for reproducible synthetic outcomes.

Organic Synthesis Heterocyclic Chemistry Building Block

3-Acetyl-3H-pyridin-2-one – Application Scenarios


Fragment-Based Drug Discovery

3‑Acetyl‑3H‑pyridin‑2‑one is optimally suited for fragment‑based screening libraries where low LogP (-0.3) and high TPSA (46.5 Ų) are desirable for aqueous solubility and efficient hydrogen‑bonding [1]. Its physicochemical profile aligns with the "Rule of Three" for fragment selection, offering a distinct advantage over more lipophilic acetylpyridine fragments (XLogP3 = 0.4, TPSA = 29.1 Ų) that may suffer from poor solubility and promiscuous binding [2].

Synthesis of 2,3-Disubstituted Pyridine and Quinolone Libraries

The compound is a strategic building block for constructing 2,3‑disubstituted pyridines and quinolones via annulation and cross‑coupling reactions [1]. This application exploits the dual electrophilic/nucleophilic character of the pyridin‑2‑one core, which is not available in 3‑acetylpyridine . Procurement of high‑purity (≥97%) 3‑acetyl‑3H‑pyridin‑2‑one ensures reproducible synthetic outcomes in medicinal chemistry and agrochemical discovery programs .

Antibacterial Lead Generation Against Gram-Negative Pathogens

3‑Acetyl‑2(1H)‑pyridinone exhibits growth inhibitory activity against Salmonella enterica Typhimurium and Escherichia coli O157:H7 [1]. This activity, absent in simple acetylpyridines [2], positions the compound as a viable starting point for developing novel anti‑infective agents. Analogs within the 3‑acyl‑2‑pyridone class have demonstrated MIC values of 8–16 µg/mL against S. aureus and E. coli, outperforming penicillin (MIC = 32 µg/mL) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-acetyl-3H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.